

Replicating Published Data with PF-4800567 Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: PF-4800567 hydrochloride

Cat. No.: B587125

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **PF-4800567 hydrochloride**, a selective inhibitor of Casein Kinase 1 epsilon (CK1 ϵ), with the less selective inhibitor PF-670462. The information presented is collated from published scientific literature to assist researchers in replicating and expanding upon previous findings. PF-4800567 is a potent tool for dissecting the specific roles of CK1 ϵ in various cellular processes, most notably the regulation of the circadian clock.^{[1][2][3]} Its high selectivity allows for the differentiation of CK1 ϵ functions from those of the closely related isoform, CK1 δ .^[1]

Comparative Analysis of In Vitro and Cellular Activity

PF-4800567 hydrochloride demonstrates significant potency and selectivity for CK1 ϵ over CK1 δ in both biochemical and cell-based assays. This selectivity is a key differentiator from other commercially available CK1 inhibitors like PF-670462, which inhibits both isoforms.^{[1][4]}

Quantitative Data Summary

The following tables summarize the key quantitative data from published studies, offering a direct comparison between PF-4800567 and PF-670462.

Table 1: In Vitro Kinase Inhibition^[1]

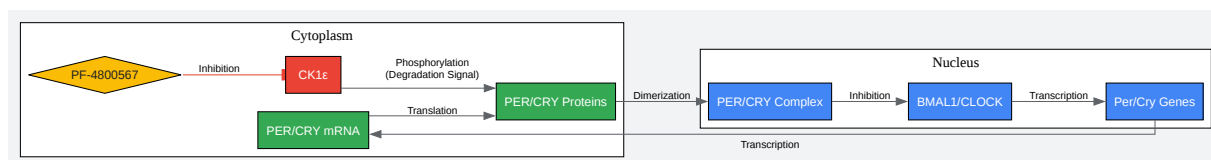
Compound	Target	IC50 (nM)	Selectivity (over CK1δ)
PF-4800567	CK1ε	32	>20-fold
CK1δ	711	-	
PF-670462	CK1ε	7.7	~0.5-fold (more potent on CK1δ)
CK1δ	14	-	

Table 2: Cellular Assay Performance[1]

Assay	Compound	Cell Line	Key Finding	IC50 (μM)
PER3 Nuclear Localization	PF-4800567	COS-7	Blocks CK1ε-mediated nuclear localization	2.65
CK1δ IC50 = 20.38 μM				

Signaling Pathway and Mechanism of Action

PF-4800567 acts as an ATP-competitive inhibitor of CK1ε.[5] CK1ε is a crucial component of the negative feedback loop in the mammalian circadian clock. It, along with CK1δ, phosphorylates the Period (PER) and Cryptochrome (CRY) proteins, leading to their degradation and nuclear entry, thus regulating the timing of the molecular clock.[3][6] By selectively inhibiting CK1ε, PF-4800567 allows for the specific investigation of this isoform's role in the circadian rhythm and other signaling pathways.[2][7]



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Figure 1: Simplified signaling pathway of the core circadian clock and the inhibitory action of PF-4800567 on CK1ε.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication of published findings.

In Vitro Kinase Assay

This protocol is adapted from studies determining the IC₅₀ values of CK1 inhibitors.^[1]

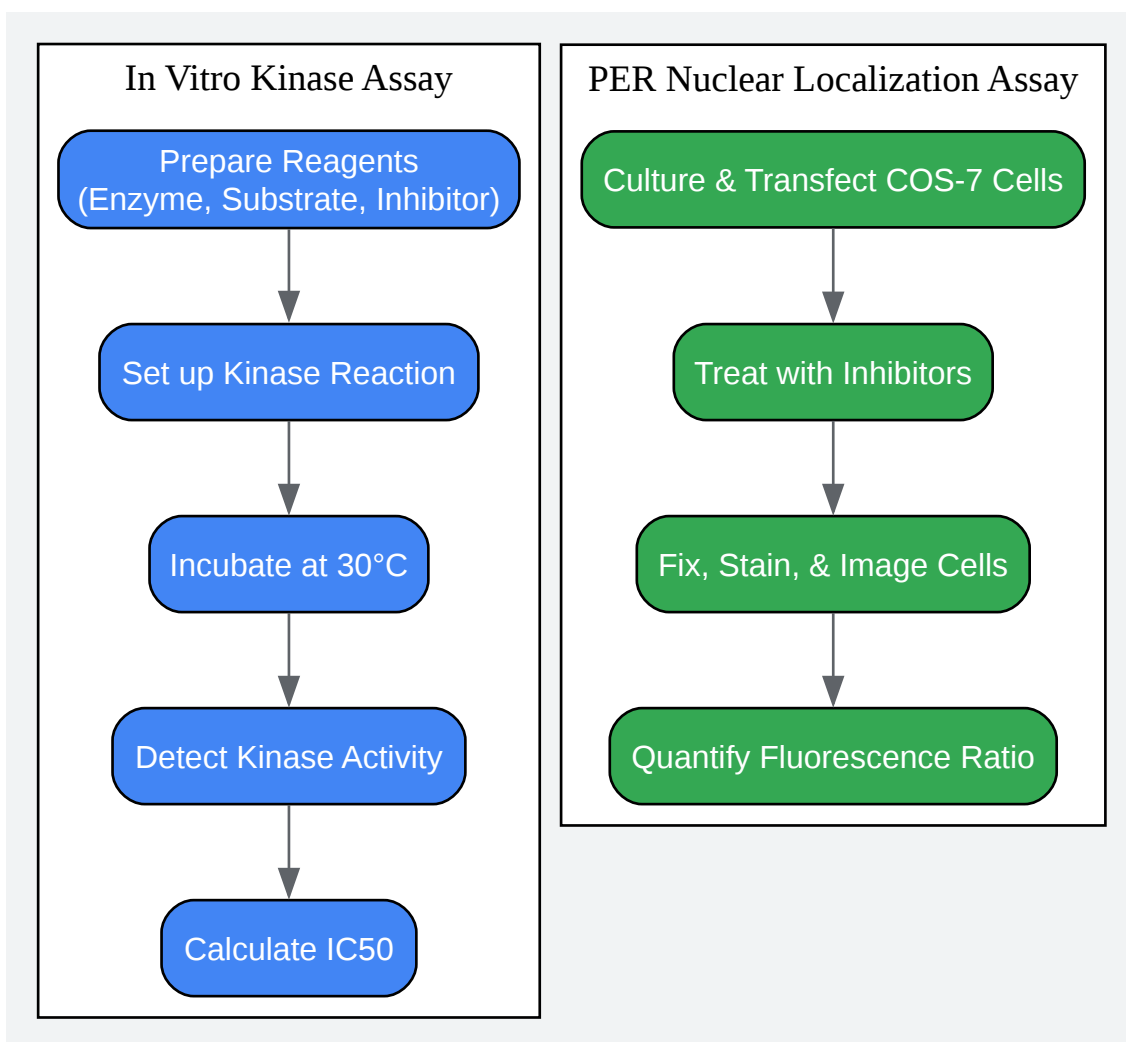
- **Enzyme and Substrate Preparation:** Use purified, recombinant human CK1ε and CK1δ enzymes and a suitable peptide substrate (e.g., α-casein).
- **Reaction Buffer:** Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.
- **Inhibitor Preparation:** Perform serial dilutions of **PF-4800567 hydrochloride** and PF-670462 in DMSO.
- **Assay Procedure:**
 - Add 5 μL of the diluted inhibitor or DMSO (vehicle control) to a 384-well plate.
 - Add 10 μL of a solution containing the kinase and substrate in the reaction buffer.

- Initiate the reaction by adding 10 μ L of ATP solution (at the K_m concentration for each enzyme).
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Detection: Quantify kinase activity by measuring ATP consumption or phosphate incorporation using a suitable method, such as the ADP-Glo™ Kinase Assay.
- Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a four-parameter logistic fit.

PER Protein Nuclear Localization Assay

This cell-based assay assesses the ability of inhibitors to block CK1-mediated nuclear translocation of PER proteins.^[1]

- Cell Culture and Transfection:
 - Culture COS-7 cells in DMEM supplemented with 10% FBS.
 - Co-transfect cells with plasmids expressing a fluorescently tagged PER protein (e.g., PER3-GFP) and either CK1 ϵ or CK1 δ .
- Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of PF-4800567, PF-670462, or DMSO for a defined period (e.g., 6 hours).
- Imaging:
 - Fix the cells with 4% paraformaldehyde.
 - Counterstain the nuclei with DAPI.
 - Acquire images using a fluorescence microscope.
- Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of the PER protein. A decrease in this ratio indicates inhibition of nuclear localization.



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Figure 2: Generalized experimental workflows for in vitro and cellular assays.

Conclusion

PF-4800567 hydrochloride serves as a highly selective and potent research tool for investigating the specific functions of CK1 ϵ .^{[3][8]} Its minimal impact on the circadian clock period, in stark contrast to the robust period-lengthening effects of the dual CK1 δ/ϵ inhibitor PF-670462, has been instrumental in establishing CK1 δ as the primary regulator of circadian timing.^{[4][6]} The data and protocols presented in this guide provide a foundation for researchers to confidently replicate and build upon the existing body of knowledge surrounding the roles of CK1 ϵ in health and disease.

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